molecular formula C7H6Cl2N2O2 B1630470 Ethyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 51940-64-8

Ethyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No. B1630470
CAS RN: 51940-64-8
M. Wt: 221.04 g/mol
InChI Key: SRJBDGLSCPDXBL-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloropyrimidine-5-carboxylate (EDPC) is an organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of various drugs and other compounds, and has a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. EDPC has been used in the synthesis of antibiotics, antiviral agents, and other drugs, as well as in the development of new materials and processes. Its unique properties make it an attractive option for many biotechnological processes.

Scientific Research Applications

Organic Synthesis

Ethyl 2,4-dichloropyrimidine-5-carboxylate is employed as an important intermediate for raw material in organic synthesis .

Results or Outcomes

Synthesis of New Pyrimidine Derivatives

In a study titled “Regioselective synthesis of new pyrimidine derivatives using organolithium reagents”, Ethyl 2,4-dichloropyrimidine-5-carboxylate was used to prepare 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .

Method of Application

The method involved the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Results or Outcomes

The study reported the introduction of a new hydrophobic side chain using organolithium reagents. The reactivity of the C-4 position of the halopyrimidines was generally found to be strongly preferred over C-2 .

Agrochemical Field

Ethyl 2,4-dichloropyrimidine-5-carboxylate is used as an important intermediate in the agrochemical field .

Results or Outcomes

Pharmaceutical and Dyestuff Field

This compound is also employed as an important intermediate for raw material in the pharmaceutical and dyestuff field .

Results or Outcomes

Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

Ethyl 2,4-dichloropyrimidine-5-carboxylate is used in the synthesis of pharmacologically active decorated six-membered diazines .

Method of Application

The specific methods of application can vary widely depending on the specific reaction or process being carried out. The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

Results or Outcomes

These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and as such hold substantial interest for organic, medicinal and biological chemists . The biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Material Field

Ethyl 2,4-dichloropyrimidine-5-carboxylate is also employed as an important intermediate for raw material in the material field .

properties

IUPAC Name

ethyl 2,4-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJBDGLSCPDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199909
Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloropyrimidine-5-carboxylate

CAS RN

51940-64-8
Record name 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51940-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-dichloropyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.284
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
S Nagashima, M Yokota, E Nakai, S Kuromitsu… - Bioorganic & medicinal …, 2007 - Elsevier
The STAT6 (signal transducers and activators of transcription 6) protein is activated by interleukin (IL)-4 and IL-13, and plays an important role in T-helper cell 2 (Th2) differentiation. …
Number of citations: 76 www.sciencedirect.com
T Xu, L Zhang, S Xu, CY Yang, J Luo… - Angewandte …, 2013 - Wiley Online Library
The epidermal growth factor receptor (EGFR, erbB1, HER1) has been well-validated as a molecular target in anticancer drug discovery. In non-small-cell lung cancer patients (NSCLCs) …
Number of citations: 35 onlinelibrary.wiley.com
S Nagashima, H Nagata, M Iwata, M Yokota… - Bioorganic & medicinal …, 2008 - Elsevier
Signal transducers and activators of transcription 6 (STAT6) is a key regulator of the type 2 helper T (Th2) cell immune response and a potential therapeutic target for allergic diseases …
Number of citations: 19 www.sciencedirect.com
B Srinu, R Parameshwar, G Kali Charan… - Russian Journal of …, 2019 - Springer
A novel series of 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives are synthesized and their structures are confirmed by 1 H and 13 C NMR, …
Number of citations: 4 link.springer.com
H Hisamichi, R Naito, A Toyoshima, N Kawano… - Bioorganic & medicinal …, 2005 - Elsevier
Spleen tyrosine kinase (Syk) is a non-receptor-type tyrosine kinase which mediates diverse responses in haematopoietic cells. Therefore, Syk is an attractive therapeutic target, and in a …
Number of citations: 71 www.sciencedirect.com
V Ladpli - 1969 - ir.library.oregonstate.edu
This thesis investigated on the dehalogenation of 2, 4-dichloropyrimidine in various different conditions. These conditions were changed by varying the solvents, the amount of catalysts …
Number of citations: 0 ir.library.oregonstate.edu
Y Hao, J Lyu, R Qu, Y Tong, D Sun… - Journal of Medicinal …, 2018 - ACS Publications
First-generation epidermal growth factor receptor (EGFR) inhibitors, gefitinib and erlotinib, have achieved initially marked clinical efficacy for nonsmall cell lung cancer (NSCLC) patients …
Number of citations: 30 pubs.acs.org
L Mou, L Yang, S Hou, B Wang, X Wang… - Journal of Medicinal …, 2023 - ACS Publications
Sepsis-associated acute kidney injury (AKI) is a serious clinical problem without effective drugs. Inhibition of sirtuin 5 (SIRT5) has been confirmed to protect against AKI, suggesting that …
Number of citations: 3 pubs.acs.org
M Monier, D Abdel-Latif, A El-Mekabaty, KM Elattar - RSC advances, 2019 - pubs.rsc.org
The present study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] …
Number of citations: 25 pubs.rsc.org
G Cui, J Jin, H Chen, R Cao, X Chen, B Xu - Bioorganic & Medicinal …, 2018 - Elsevier
Pin1 (Protein interacting with NIMA1) is a cis–trans isomerase and promotes the amide bond rotation of phosphoSer/Thr-Pro motifs in its substrates. Inhibition of Pin1 might be a novel …
Number of citations: 25 www.sciencedirect.com

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